molecular formula C6H12F2N2 B6206035 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine CAS No. 2144403-68-7

2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine

Cat. No.: B6206035
CAS No.: 2144403-68-7
M. Wt: 150.2
InChI Key:
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Description

2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine is a chemical compound with the molecular formula C6H12F2N2. This compound features a difluoromethyl group attached to an azetidine ring, which is further connected to an ethanamine chain. The presence of the difluoromethyl group and the azetidine ring makes this compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the introduction of the difluoromethyl group to an azetidine precursor. One common method includes the reaction of an azetidine derivative with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluoromethyl group or the azetidine ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted azetidine compounds.

Scientific Research Applications

2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
  • 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine

Uniqueness

2-[3-(difluoromethyl)azetidin-1-yl]ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

2144403-68-7

Molecular Formula

C6H12F2N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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